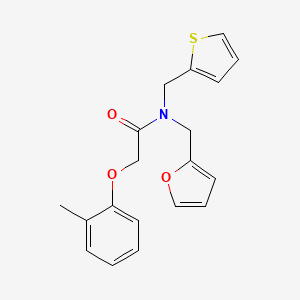

N-(furan-2-ylmethyl)-2-(2-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide

Description

N-(furan-2-ylmethyl)-2-(2-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide is a structurally complex acetamide derivative featuring:

- Furan-2-ylmethyl and thiophen-2-ylmethyl groups as N-substituents.

- A 2-methylphenoxy moiety at the α-carbon of the acetamide backbone.

Properties

Molecular Formula |

C19H19NO3S |

|---|---|

Molecular Weight |

341.4 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)-2-(2-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide |

InChI |

InChI=1S/C19H19NO3S/c1-15-6-2-3-9-18(15)23-14-19(21)20(12-16-7-4-10-22-16)13-17-8-5-11-24-17/h2-11H,12-14H2,1H3 |

InChI Key |

NYQMTPZXIGHFFR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N(CC2=CC=CO2)CC3=CC=CS3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-(2-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furan with a suitable alkylating agent.

Preparation of the 2-(2-methylphenoxy)acetic acid: This involves the reaction of 2-methylphenol with chloroacetic acid under basic conditions.

Coupling of intermediates: The furan-2-ylmethyl and 2-(2-methylphenoxy)acetic acid intermediates are coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-(2-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

Reduction: The acetamide group can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

Substitution: Halogenating agents or nucleophiles like sodium methoxide.

Major Products

Oxidation: Oxidized derivatives of the furan and thiophene rings.

Reduction: Corresponding amine derivatives.

Substitution: Substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(furan-2-ylmethyl)-2-(2-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(2-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Analog 1: 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide [FL-no: 16.133]

- Key Differences: Replaces the furan-2-ylmethyl group with a 1H-pyrazol-3-yl substituent. The phenoxy group is substituted at the para position (4-methylphenoxy) instead of the ortho position (2-methylphenoxy).

- Properties and Applications: Classified as a flavoring agent with a cooling sensation . Maximum acute dietary exposure: 0.08 mg/kg body weight (3-year-old child) .

- Regulatory Status: Approved for use in the EU under Regulation (EC) No 1334/2008 .

Structural Analog 2: N-(Furan-2-ylmethyl)acetamide

Structural Analog 3: Nitrobenzamide Derivatives (e.g., N-(Furan-2-ylmethyl)-5-methyl-2-nitrobenzamide)

- Key Differences: Features a nitrobenzamide core instead of a phenoxy-substituted acetamide. Retains the furan-2-ylmethyl or thiophen-2-ylmethyl N-substituents.

- Synthesis :

- Properties :

Structural Analog 4: N-Benzyl-N-(Furan-2-ylmethyl)acetamide

- Key Differences :

- Replaces the thiophen-2-ylmethyl group with a benzyl substituent.

- Synthesis :

- Conformational Studies :

Structural Analog 5: N-(Furan-2-ylmethyl)-2,2-diphenyl-N-(2-(thiophen-2-yl)ethyl)acetamide

- Key Differences: Features 2,2-diphenyl substitution at the α-carbon instead of a phenoxy group. The thiophen-2-yl group is attached via an ethyl chain rather than a methyl group.

- Applications: Potential pharmaceutical interest due to enhanced lipophilicity from diphenyl groups .

Data Tables

Table 1: Structural and Functional Comparison

Key Findings and Implications

Substituent Impact: The position of methyl substitution on the phenoxy group (ortho vs. Heterocyclic N-substituents (furan, thiophene, pyrazole) modulate bioavailability and metabolic stability .

Synthetic Flexibility :

- Acylation and copper-catalyzed methods enable efficient synthesis of diverse analogs .

Biological Activity

N-(furan-2-ylmethyl)-2-(2-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide, with CAS number 898477-80-0, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is C₁₉H₁₉N₃O₂S, with a molecular weight of 341.4 g/mol. The structure includes a furan ring, a thiophene ring, and a phenoxy group, which may contribute to its biological activity.

Antimicrobial Properties

Research indicates that compounds containing furan and thiophene moieties exhibit antimicrobial properties. A study demonstrated that derivatives similar to this compound showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is hypothesized to involve disruption of bacterial cell walls.

Anticancer Activity

In vitro studies have suggested that this compound may possess anticancer properties. For instance, it was tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that the compound inhibited cell proliferation in a dose-dependent manner, with IC50 values below 50 µM for both cell lines . The proposed mechanism involves induction of apoptosis through the activation of caspase pathways.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of this compound. In animal models, administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

- Study on Antimicrobial Activity : A comparative study evaluated the antimicrobial efficacy of several derivatives including this compound. The results highlighted its superior activity against Gram-positive bacteria compared to standard antibiotics .

- Anticancer Research : A recent study focused on the cytotoxic effects of this compound on various cancer cell lines. The findings showed significant inhibition of cell growth and induced apoptosis, suggesting its potential as a chemotherapeutic agent .

- Inflammation Model : In an induced inflammation model in rats, treatment with this compound resulted in decreased paw edema and lower inflammatory marker levels compared to control groups .

Summary of Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.